REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:11]([O-])([O-])[O:12][CH2:13][CH3:14].C(OC(=O)C)(=O)C>>[CH2:8]([O:7][C:5](=[O:6])[C:4](=[CH:11][O:12][CH2:13][CH3:14])[C:3]([CH2:2][Cl:1])=[O:10])[CH3:9]
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Name
|
ethyl orthoformate
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then, excessive ethyl orthoformate and acetic anhydride were distilled off under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)CCl)=COCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |